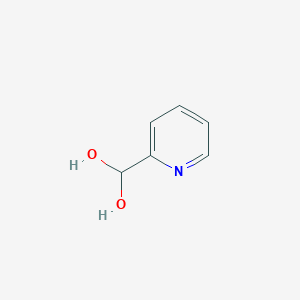

Pyridin-2-ylmethanediol

Description

Structure

3D Structure

Properties

CAS No. |

19322-71-5 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

pyridin-2-ylmethanediol |

InChI |

InChI=1S/C6H7NO2/c8-6(9)5-3-1-2-4-7-5/h1-4,6,8-9H |

InChI Key |

UAPCKORZDAFJAB-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C(O)O |

Canonical SMILES |

C1=CC=NC(=C1)C(O)O |

Synonyms |

Methanediol, 2-pyridinyl- (9CI) |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Pyridin 2 Ylmethanediol Systems

Investigation of Hydrolysis Mechanisms and Kinetics Relevant to Methanediol (B1200039) Formation

The formation of pyridin-2-ylmethanediol and its derivatives is frequently observed during the metal-assisted hydrolysis of Schiff bases. scirp.orgscirp.orgresearchgate.net For instance, the reaction of 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine dihydrate with metal salts of V(IV), Co(II), and Cu(II) leads to the hydrolysis of the Schiff base, yielding binuclear metal complexes containing phenyl(pyridin-2-yl)methanediol as a ligand. scirp.orgscirp.org This suggests that the coordination of the metal ion to the Schiff base facilitates the hydrolytic cleavage.

The mechanism of Schiff base hydrolysis is pH-dependent. In basic media (pH > 8.47), the rate-determining step is often the attack of a hydroxide (B78521) ion on the protonated Schiff base. researchgate.net Conversely, in acidic conditions (below pH 6.82), the rate-limiting step is typically the attack of water on the protonated Schiff base. researchgate.net

The stability of the gem-diol form itself is influenced by the electronic properties of the pyridine (B92270) ring and the reaction conditions. The electron-withdrawing nature of the pyridine ring favors the hydration of the corresponding carbonyl compound. conicet.gov.ar Studies on formylpyridines have shown that the presence of an acid, such as trifluoroacetic acid (TFA), can enhance the degree of hydration. conicet.gov.ar For example, 2- and 4-formylpyridines can be completely hydrated to their gem-diol forms in the presence of 1% TFA in D₂O. conicet.gov.ar The stability of the gem-diol form of di(2-pyridyl) ketone is also influenced by the acidity of the medium, with the gem-diol being favored in the presence of TFA. conicet.gov.ar

Redox Chemistry of this compound Scaffolds (Oxidation and Reduction Reactions)

The this compound scaffold can participate in redox reactions, either through transformations of the diol moiety or through its involvement in redox-active metal complexes.

Oxidation Reactions

Complexes of di(pyridin-2-yl)methanediol have been shown to act as catalysts for water oxidation. Two tetranuclear nickel(II) complexes, [Ni₄(L-H)₄(CH₃COO)₃]·Cl (1) and [Ni₄(L-H)₄(CH₃COO)₄]·2CH₃OH (2) (where L = di(pyridin-2-yl)methanediol), have been synthesized and studied for their electrocatalytic water oxidation capabilities. nih.gov These water-soluble complexes efficiently catalyze water oxidation under alkaline conditions with high stability. nih.gov The catalytic activity is influenced by the geometry of the Ni₄ core, with the distorted cubane-like core of complex 1 showing a higher turnover frequency than the extended butterfly-like core of complex 2. nih.gov

| Complex | Core Geometry | pH | Overpotential (η) (mV) | Turnover Frequency (TOF) (s⁻¹) |

| [Ni₄(L-H)₄(CH₃COO)₃]·Cl | Distorted Cubane-like | 12.32 | 420-790 | ~139 |

| [Ni₄(L-H)₄(CH₃COO)₄]·2CH₃OH | Extended Butterfly-like | 12.32 | 390-780 | ~69 |

Table 1: Electrocatalytic water oxidation data for tetranuclear nickel(II) complexes with di(pyridin-2-yl)methanediol as a ligand. nih.gov

Furthermore, the oxidation of the methanediol group itself can lead to the formation of carboxylic acids. For example, the oxidation of pyridin-4-ylmethanediol (B105012) with chromium trioxide (CrO₃) in acetic acid yields the corresponding pyridinecarboxylic acid.

Reduction Reactions

The this compound framework can also be involved in reduction processes. Metal complexes of its derivatives have demonstrated reducing capabilities. For instance, binuclear Co(II) and oxovanadium(II) complexes of phenyl(pyridin-2-yl)methanediol have shown antioxidant activity, indicating their ability to act as reducing agents. scirp.orgscirp.org The reducing power of these complexes is dependent on their concentration. scirp.orgscirp.org

The reduction of the methanediol moiety itself can lead to the formation of aminomethyl derivatives. The reduction of pyridin-4-ylmethanediol with lithium aluminum hydride (LiAlH₄) produces the corresponding aminomethylpyridine. This reaction proceeds through a two-electron mechanism.

Nucleophilic Reactivity and Derivatization Strategies at the Methanediol Moiety

The chemical structure of this compound offers possibilities for nucleophilic reactions and derivatization at both the pyridine ring and the methanediol group.

Nucleophilic Substitution on the Pyridine Ring

The pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. stackexchange.com This is because the intermediate formed upon nucleophilic attack at these positions is stabilized by a resonance structure where the negative charge is located on the electronegative nitrogen atom. stackexchange.com Therefore, derivatization of the pyridine ring of this compound can be achieved through nucleophilic substitution reactions at these positions, provided a suitable leaving group is present.

Reactivity of the Methanediol Moiety

The gem-diol group is a versatile functional group that can undergo various transformations. Derivatization strategies for diols often focus on achieving regioselective functionalization. rsc.org For this compound, derivatization can be achieved through reactions of the hydroxyl groups.

Acylation: Enantioselective acylation of diols can be achieved using chiral catalysts. For example, chiral 4-pyrrolidinopyridine (B150190) catalysts have been used for the enantioselective isopropanoylation of meso-1,2-cyclohexanediol. rsc.org A similar strategy could potentially be applied to this compound to obtain chiral ester derivatives.

Silylation: Chiral imidazole-derived catalysts have been shown to be effective in the enantioselective silylation of meso-1,2-diols. rsc.org This suggests that silyl (B83357) ethers of this compound could be synthesized with stereochemical control.

Oxidation and Reduction: As mentioned in the previous section, the methanediol moiety can be oxidized to a carboxylic acid or reduced to an amino group, providing access to different classes of pyridine derivatives.

Ligand Behavior and Coordination Modes in Complex Formation

This compound and its derivatives are versatile ligands in coordination chemistry, capable of coordinating to a variety of metal ions through the pyridine nitrogen and the oxygen atoms of the methanediol group. scirp.orgresearchgate.netnih.govscirp.orgresearchgate.net

The hydrolysis of Schiff bases in the presence of metal ions is a common route to forming complexes of this compound derivatives. For example, the reaction of 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine dihydrate with Cu(II), Co(II), and V(IV) salts results in the in-situ formation of phenyl(pyridin-2-yl)methanediol, which then coordinates to the metal center. scirp.orgscirp.org

These ligands can form both mononuclear and polynuclear complexes. For instance, di(pyridin-2-yl)methanediol forms tetranuclear nickel(II) complexes with either a distorted cubane-like or an extended butterfly-like core. nih.gov Binuclear copper(II) and cobalt(II) complexes of phenyl(pyridin-2-yl)methanediol have also been reported. scirp.org

The coordination geometry of the metal center in these complexes varies depending on the metal ion and the other ligands present. Spectroscopic and elemental analysis have revealed square pyramidal geometries for Co(II) and Cu(II) complexes and a square planar geometry for a V(IV) complex of phenyl(pyridin-2-yl)methanediol. scirp.orgscirp.org The crystal structure of a binuclear copper(II) complex, Cu₂(L₂)₂(L₃)₂₂H₂O·CH₃CH₂O (where L₂ is 2-benzoylpyridine (B47108) and L₃ is phenyl(pyridin-2-yl)methanediol), has been determined by single-crystal X-ray diffraction. scirp.org

| Parameter | Value |

| Empirical Formula | C₅₁H₄₀Cu₂N₇O₁₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.301(3) |

| b (Å) | 20.012(4) |

| c (Å) | 20.989(4) |

| α (°) | 90 |

| β (°) | 99.54(3) |

| γ (°) | 90 |

| Volume (ų) | 5095.3(19) |

| Z | 2 |

Table 2: Crystal data and structure refinement for Cu₂(C₁₂H₈NO)₂(C₁₂H₁₁NO₂)₂₂H₂O·CH₃CH₂O. scirp.org

Reactivity Studies of Pyridinyl Thioester Analogues

Pyridinyl thioesters are another class of compounds related to this compound that exhibit interesting reactivity.

The synthesis of pyrimidin-2-yl thioethers can be achieved through the oxidative coupling of dithiopyrimidines with phenylhydrazine (B124118) hydrochlorides. researchgate.net This reaction proceeds under mild conditions using an organic dye as a photocatalyst and air as the oxidant, without the need for a transition metal catalyst. researchgate.net

The reaction of pyridinium (B92312) 1,4-zwitterionic thiolates with sulfenes, generated in situ from alkanesulfonyl chlorides, demonstrates two distinct reaction pathways. acs.org When alkylmethanesulfonyl chlorides are used, a formal [3 + 2] cycloaddition occurs, leading to the formation of 3H-1,2-dithiole 2,2-dioxides. acs.org In contrast, the reaction with phenylmethanesulfonyl chlorides proceeds via a stepwise [(5 + 2) – 1] pathway to yield 1,9a-dihydropyrido[2,1-c] scirp.orgresearchgate.netthiazines. acs.org These intermediates can then be further transformed into indolizines. acs.org

Coordination Chemistry and Structural Characterization of Metal Complexes

Design and Synthesis of Pyridin-2-ylmethanediol Metal Complexes

The synthesis of metal complexes incorporating the this compound ligand often involves in situ formation of the gem-diol through metal-assisted hydrolysis of precursor molecules. This method has proven effective for the creation of novel binuclear and polynuclear complexes.

For instance, binuclear copper(II) complexes have been successfully synthesized through the copper(II)-mediated hydrolysis of N′-[(E)-phenyl(pyridin-2-yl)methylidene]furan-2-carbohydrazide and N′-[(E)-phenyl(pyridin-2-yl)methylidene]acetohydrazide. rsc.org In these reactions, the Schiff base precursors hydrolyze in the presence of the copper(II) ion to yield the gem-diol ligand, phenyl(pyridin-2-yl)methanediol, which then coordinates to the metal centers. rsc.org This approach highlights the role of the metal ion in promoting the formation of the active ligand.

Similarly, the synthesis of tetranuclear nickel(II) complexes has been achieved through the reaction of nickel(II) salts with polydentate ligands that can create polynuclear architectures. doi.orgnih.gov While the specific synthesis of a tetranuclear nickel(II) complex with this compound is not detailed in the provided sources, the principles of self-assembly and the use of bridging ligands are central to the formation of such structures. doi.orgnih.gov The reaction conditions, including the choice of solvent and counter-ions, play a crucial role in directing the assembly of the final complex. niscpr.res.in

The design of these complexes often targets specific magnetic or catalytic properties, which are influenced by the nuclearity of the complex and the coordination environment of the metal ions. The flexibility of the this compound ligand allows for the formation of diverse structural motifs.

Structural Elucidation by X-ray Crystallography

X-ray crystallographic studies on binuclear copper(II) complexes with gem-diol ligands have revealed intricate structures. rsc.org For example, in two such complexes, the molecular structures consist of two copper(II) centers bridged by two alkoxo groups from the deprotonated gem-diol ligands. rsc.org The distance between the two copper centers in these complexes is approximately 3.02 Å. rsc.org Each copper ion is typically coordinated to a nitrogen atom from a pyridine (B92270) ring and oxygen atoms from the gem-diol and bridging alkoxo groups. rsc.org

Binuclear cobalt(II) complexes with related bridging ligands have also been synthesized and structurally characterized. rsc.orgrsc.org These complexes often exhibit distinct structural properties, and their characterization has been accomplished using various techniques, including single-crystal X-ray diffraction. rsc.org The study of these cobalt(II) complexes contributes to a broader understanding of the coordination chemistry of first-row transition metals with ligands capable of forming polynuclear structures. rsc.org

Research into tetranuclear nickel(II) complexes has unveiled fascinating structural arrangements. doi.orgnih.govnih.gov One notable example is a tetranuclear nickel(II) complex with a distorted Ni4O4 open-cubane-like core. nih.govnih.gov In this structure, the nickel(II) ions are connected by μ2-O anions from the phenolate (B1203915) moiety of the ligand. nih.govnih.gov

Another study describes a tetranuclear nickel(II) complex where pairs of nickel atoms are linked by bridging ligands and further connected through hydroxy and water molecule bridges to form the tetranuclear core. doi.org Within this structure, each nickel atom can exhibit a six-coordinate, distorted octahedral geometry. doi.org These studies underscore the ability of pyridyl-containing ligands to facilitate the assembly of complex polynuclear architectures.

The metal centers in complexes with this compound and related ligands can adopt a variety of coordination geometries, which are influenced by the nature of the metal ion, the denticity of the ligands, and the presence of counter-ions and solvent molecules.

Octahedral Geometry: This is a common coordination geometry for transition metal complexes. jscimedcentral.comwikipedia.org In some tetranuclear nickel(II) complexes, the nickel atoms are six-coordinate with a distorted octahedral geometry, with the donor set coming from the pyridyl ligands and bridging oxygen atoms. doi.org

Square Pyramidal Geometry: This geometry is frequently observed in copper(II) and other transition metal complexes. nih.govrsc.orgmdpi.com In certain binuclear copper(II) complexes, the copper atoms exhibit a distorted square-pyramidal coordination. rsc.org Similarly, in some tetranuclear nickel(II) complexes with an open-cubane-like core, each nickel center has a slightly distorted square-pyramidal coordination environment. nih.govnih.gov

Square Planar Geometry: While less common for the complexes discussed, square planar geometry is a possibility for d8 metal ions like Ni(II) and is also seen in some Cu(II) complexes. jscimedcentral.comwikipedia.orgnih.govresearchgate.net

| Complex Type | Metal Ion | Typical Coordination Geometry | Reference |

|---|---|---|---|

| Binuclear | Copper(II) | Distorted Square Pyramidal | rsc.org |

| Tetranuclear | Nickel(II) | Distorted Octahedral | doi.org |

| Tetranuclear | Nickel(II) | Distorted Square Pyramidal | nih.govnih.gov |

Geometric distortions from idealized symmetries are common in coordination compounds and can have significant effects on their electronic properties. The Jahn-Teller effect is a prime example of such a distortion, particularly prevalent in octahedral copper(II) complexes due to their d9 electronic configuration. nih.govlibretexts.org

Advanced Spectroscopic Investigations of Complex Electronic and Molecular Structures

A suite of spectroscopic techniques is employed to probe the electronic and molecular structures of this compound metal complexes, complementing the structural data obtained from X-ray crystallography.

Electronic Spectroscopy (UV-Vis): The electronic spectra of these complexes provide insights into the d-d transitions of the metal ions and charge-transfer bands. For binuclear copper(II) complexes, the electronic spectra have been interpreted with the aid of time-dependent density functional theory (TD-DFT) calculations. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the coordinated ligands and can confirm the presence of the gem-diol group and the coordination of the pyridine nitrogen. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of copper(II), ESR spectroscopy is a powerful tool. X-band ESR spectra of binuclear copper(II) gem-diol complexes have shown typical signals for a total spin S=1 system, confirming the magnetic coupling between the two metal centers. rsc.org

Magnetic Susceptibility Measurements: These measurements provide information about the magnetic properties of the complexes. For the aforementioned binuclear copper(II) complexes, low-temperature magnetic susceptibility measurements revealed antiferromagnetic interactions between the copper(II) ions. rsc.org

| Spectroscopic Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | d-d transitions, charge-transfer bands | Explanation of electronic spectra of binuclear Cu(II) complexes with TD-DFT | rsc.org |

| IR Spectroscopy | Vibrational modes of ligands, confirmation of coordination | Characterization of metal complexes with pyridine-containing ligands | researchgate.net |

| ESR Spectroscopy | Information on paramagnetic centers and magnetic coupling | Observation of S=1 signals in binuclear Cu(II) complexes | rsc.org |

| Magnetic Susceptibility | Magnetic coupling between metal centers (ferro- or antiferromagnetic) | Determination of antiferromagnetic interactions in binuclear Cu(II) complexes | rsc.org |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for confirming the coordination of the this compound ligand to a metal center. This technique is particularly effective in identifying the key functional groups involved in the metal-ligand bonding.

When this compound or its precursor, pyridine-2-carboxaldehyde, coordinates to a metal ion, several characteristic changes are observed in the FT-IR spectrum. For complexes synthesized from pyridine-2-carboxaldehyde, one of the most definitive pieces of evidence for coordination is the shift or disappearance of the aldehydic ν(C=O) stretching vibration, typically observed around 1700 cm⁻¹. If the ligand coordinates as the gem-diolate, this band will be absent. In Schiff base derivatives formed from the condensation of pyridine-2-carboxaldehyde with an amine, the characteristic imine ν(C=N) stretch (around 1600-1650 cm⁻¹) shifts upon complexation, indicating the involvement of the azomethine nitrogen in coordination. nih.gov

Furthermore, the vibrational modes of the pyridine ring are sensitive to coordination. The high-frequency ring stretching vibrations, typically found in the 1400-1600 cm⁻¹ region, often shift to higher wavenumbers upon coordination of the pyridine nitrogen to the metal center. This shift is attributed to the increased rigidity of the ring system upon chelation.

The formation of new, lower-frequency bands provides direct evidence of metal-ligand bond formation. The appearance of bands in the 400-600 cm⁻¹ range can be assigned to ν(M-O) and ν(M-N) stretching vibrations, confirming the coordination of the oxygen atoms (from the diol or carbonyl) and the pyridine nitrogen atom, respectively. In complexes containing coordinated water molecules, a broad absorption band in the 3300-3500 cm⁻¹ region, corresponding to the ν(O-H) stretch, is typically observed.

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Observed Shift/Appearance in Metal Complex (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) of aldehyde | ~1700 | Shift to lower frequency or disappearance | Coordination of carbonyl oxygen or formation of gem-diolate |

| ν(C=N) of pyridine ring | 1590 - 1430 | Shift to higher frequency (10-20 cm⁻¹) | Coordination of pyridine nitrogen |

| ν(M-N) | N/A | ~480 - 550 | Formation of metal-nitrogen bond |

| ν(M-O) | N/A | ~420 - 500 | Formation of metal-oxygen bond |

Electronic Spectroscopy (UV-Vis) for d-d Transitions and Charge Transfer Bands

Electronic spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides valuable insight into the electronic structure of the metal complexes of this compound. The spectra of these complexes are typically characterized by two main types of electronic transitions: intra-ligand transitions and metal-centered (d-d) or charge-transfer transitions.

Intra-ligand transitions, which are typically high-intensity bands observed in the ultraviolet region (below 400 nm), are assigned to π–π* and n–π* transitions within the aromatic pyridine ring and any associated chromophores (like the azomethine group in Schiff base derivatives). researchgate.net These bands may undergo a slight shift (hypsochromic or bathochromic) upon coordination to a metal ion, but they are generally less informative about the metal center itself.

More diagnostic are the bands that appear in the visible region of the spectrum upon complexation with transition metals. For d-block elements with partially filled d-orbitals, such as copper(II) or nickel(II), weak absorption bands corresponding to d-d transitions can be observed. These transitions are formally forbidden by the Laporte selection rule but become partially allowed in a non-centrosymmetric coordination environment. The energy and number of these d-d bands are highly dependent on the geometry of the coordination sphere (e.g., octahedral, tetrahedral, or square planar) and the identity of the metal ion. For instance, Cu(II) complexes with ligands derived from pyridine-2-carboxaldehyde often exhibit a broad d-d transition band in the 590-670 nm range, which is characteristic of a distorted octahedral or square planar geometry. researchgate.netmdpi.com

In addition to d-d transitions, ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may also be present. These are typically more intense than d-d bands and involve the transfer of an electron between molecular orbitals that are primarily ligand-based and those that are primarily metal-based.

| Complex | λmax (nm) | Assignment | Inferred Geometry |

|---|---|---|---|

| Cu(II) Complex researchgate.net | 591 | ²Eg → ²T₂g (d-d transition) | Distorted Octahedral |

| Ni(II) Complex mdpi.com | 445 - 715 | d-d transitions | Octahedral |

| Cu(II) Complex mdpi.com | 663 | d-d transition | Square Planar |

| Ligand (Schiff base) researchgate.net | 270, 389 | π–π* and n–π* | N/A |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of diamagnetic metal complexes of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the ligand's structure and its coordination to the metal ion.

Upon complexation, the signals corresponding to the protons on the pyridine ring typically experience a downfield shift. mdpi.com This deshielding effect is a direct consequence of the donation of electron density from the pyridine nitrogen to the Lewis acidic metal center. The magnitude of this shift can provide information about the strength of the metal-ligand bond. For Schiff base derivatives, the formation of the ligand is confirmed by the disappearance of the characteristic aldehyde proton signal (around 10 ppm) of pyridine-2-carboxaldehyde and the appearance of a new signal for the azomethine proton (CH=N), typically between 8 and 9 ppm. nih.gov

For the gem-diol form of the ligand, ¹H NMR would be expected to show signals for the two hydroxyl protons and the methine proton. The chemical shifts of these protons would be sensitive to coordination and solvent effects. In cases where the complex is dynamic in solution, variable-temperature NMR studies can be employed to investigate fluxional processes, such as ligand exchange or conformational changes. It is important to note that NMR spectroscopy is generally not applicable to paramagnetic complexes, such as those of Cu(II) or high-spin Co(II), due to significant line broadening caused by the unpaired electrons.

Electron Spin Resonance (ESR) for Paramagnetic Metal Centers

For complexes containing paramagnetic metal ions, such as copper(II) (d⁹ configuration), Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable tool. cardiff.ac.uk ESR spectroscopy provides detailed information about the electronic ground state, the local coordination environment of the metal ion, and the nature of the metal-ligand bonding. mdpi.com

The ESR spectra of Cu(II) complexes, typically recorded in frozen solution or as a powder, are characterized by the g-tensor and the hyperfine coupling tensor (A). ethz.ch For Cu(II) complexes with ligands derived from this compound, which often adopt distorted square planar or square pyramidal geometries, an axial or nearly axial spectrum is commonly observed. mdpi.com This is characterized by two principal g-values: g∥ (parallel) and g⊥ (perpendicular), where g∥ > g⊥ > 2.0023 (the value for a free electron). This pattern is indicative of an unpaired electron residing in a dx²-y² orbital, which is typical for Cu(II) in such geometries. mdpi.com

The hyperfine splitting pattern arises from the interaction of the unpaired electron with the magnetic moment of the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu), resulting in a characteristic four-line pattern in the parallel region of the spectrum. The magnitude of the parallel hyperfine coupling constant, A∥, is sensitive to the covalency of the metal-ligand bond and the stereochemistry of the complex. In some cases, superhyperfine splitting due to coupling with the nitrogen nuclei (I = 1) of the pyridine ligand can also be resolved, providing direct evidence of the covalent interaction between the metal d-orbital and the ligand orbitals. cardiff.ac.uk

| Parameter | Typical Value Range | Information Provided |

|---|---|---|

| g∥ | 2.20 - 2.40 | Indicates the geometry and nature of the ground electronic state. g∥ > g⊥ > 2.0023 suggests a dx²-y² ground state. |

| g⊥ | 2.04 - 2.10 | |

| A∥ (x 10⁻⁴ cm⁻¹) | 150 - 200 | Provides information on the covalency of the metal-ligand bond and the distortion from ideal geometry. |

Electrochemical Behavior of this compound Coordination Compounds

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of metal complexes derived from this compound. This method provides information on the formal reduction potentials, the stability of different oxidation states of the metal center, and the electron transfer kinetics.

The electrochemical response of a Cu(II) complex of a Schiff base derived from pyridine-2-carboxaldehyde might show a reduction peak for the Cu(II) → Cu(I) process and a corresponding oxidation peak on the reverse scan. The separation between the cathodic and anodic peak potentials (ΔEp) gives an indication of the electrochemical reversibility of the process. An ideal reversible one-electron process at 25 °C has a ΔEp of approximately 59 mV. Larger separations suggest a quasi-reversible or irreversible process, which may be due to slow electron transfer kinetics or structural rearrangements upon change in the metal's oxidation state. nih.gov For instance, Cu(II) prefers square planar or octahedral geometries, whereas Cu(I) favors tetrahedral or linear coordination. This required geometric change upon reduction can lead to electrochemical irreversibility.

| Complex Type | Redox Couple | Potential (V vs. reference) | Electrochemical Behavior |

|---|---|---|---|

| [Cu(pda)₂Cl]PF₆ nih.gov | Cu(II)/Cu(I) | Epc = +0.191 V vs NHE | Reduction |

| [Cu(pdo)]₂²⁺ nih.gov | Cu(I)/Cu(II) | Epa = +0.494 V vs NHE | Oxidation with decomposition |

| Pyridine-alkoxide Cu(II) Complex mdpi.com | Cu(II)/Cu(III) | Ep,a = +0.81 V vs Fc/Fc⁺ | Irreversible Oxidation |

| Pyridine-based Macrocycle [L3+Pb²⁺] semanticscholar.org | Fc⁺/Fc | ΔE½ = +230 mV | Anodic shift upon metal binding |

Computational and Theoretical Chemistry on Pyridin 2 Ylmethanediol and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure Analysis and Spectra Interpretation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable for analyzing the electronic structure and interpreting the spectroscopic properties of Pyridin-2-ylmethanediol and its complexes. cecam.org DFT is a robust method for determining ground-state properties, while TD-DFT is employed to study excited-state phenomena and predict electronic absorption spectra. cecam.org

In the study of metal complexes derived from the hydrolysis of Schiff bases, which yields phenyl(pyridin-2-yl)methanediol, TD-DFT calculations have been successfully used to explain their electronic spectra. rsc.org For instance, the electronic spectra of binuclear copper(II) complexes containing phenyl(pyridin-2-yl)methanediol as a ligand were interpreted with the aid of TD-DFT. rsc.org These calculations help assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π→π*) transitions. scielo.br

The accuracy of these predictions depends significantly on the choice of the exchange-correlation functional and the basis set. core.ac.uk Methodological studies have shown that range-separated hybrid functionals, such as CAM-B3LYP, often provide accurate results for vertical excitation energies, particularly for the lower-energy Q-bands in related heterocyclic systems. core.ac.uk Simplified TD-DFT approaches (sTD-DFT) can offer a significant computational speedup (2-3 orders of magnitude) while maintaining reasonable accuracy, making them valuable for screening large molecules or complex systems. core.ac.uk

Theoretical calculations can also predict how the solvent environment affects the electronic structure and spectra. researchgate.net Discrepancies between gas-phase calculations and experimental spectra measured in solution are often attributed to solvent effects, where interactions between the solute and polar solvent molecules can alter the energy levels of the molecular orbitals involved in the electronic transitions. researchgate.net

Table 1: Representative TD-DFT Calculated Electronic Transitions This table is illustrative and based on typical findings for related pyridine-based complexes. Specific values for this compound would require dedicated calculations.

| Complex Type | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Assigned Transition |

|---|---|---|---|---|

| Cu(II)-phenyl(pyridin-2-yl)methanediol | ~350 | >0.1 | HOMO -> LUMO | MLCT/ILCT |

| Cu(II)-phenyl(pyridin-2-yl)methanediol | ~270 | >0.2 | HOMO-2 -> LUMO | π→π* (Ligand) |

Mechanistic Pathway Elucidation through Computational Modeling of Reactions and Catalytic Cycles

Computational modeling is a cornerstone for elucidating the complex mechanistic pathways of reactions involving this compound derivatives, especially in catalysis. DFT calculations are used to map out potential energy surfaces, identify transition states, and calculate reaction barriers, thereby providing a step-by-step understanding of the reaction mechanism. mdpi.com

For example, copper(II) complexes of phenyl(pyridin-2-yl)methanediol have been identified as functional models for catechol oxidase, catalyzing the oxidation of substrates like 3,5-di-tert-butylcatechol (B55391). rsc.org Computational modeling can unravel the catalytic cycle of such reactions. This involves calculating the Gibbs free energy for each proposed intermediate and transition state to determine the most favorable reaction pathway. mdpi.com Key steps in these catalytic cycles often include substrate binding, electron transfer events, and product release.

In the broader context of metal-catalyzed oxidation reactions, such as water oxidation by cobalt complexes with pyridine-derivative ligands, computational studies have been crucial in distinguishing between different proposed mechanisms like water nucleophilic attack (WNA) or radical-coupling (RC). frontiersin.org These studies calculate activation energies for the critical bond-forming steps (e.g., O-O bond formation) to identify the operative pathway. frontiersin.org The Nudged Elastic Band (NEB) method is a common technique used to locate the minimum energy path and the transition state structure between a reactant and a product. mdpi.com

Furthermore, computational models can investigate the role of ligand hydrolysis in forming the active catalyst. The in situ hydrolysis of precursor ligands to form species like phenyl(pyridin-2-yl)methanediol, which then coordinates to the metal center, is a phenomenon that can be modeled to understand the formation of the true catalytic species. scirp.orgscirp.org

Prediction of Molecular Geometries, Stability, and Reactivity Profiles

Computational chemistry offers powerful predictive capabilities for the molecular geometries, stability, and reactivity of this compound and its derivatives. DFT calculations are routinely used to optimize molecular structures, yielding precise information on bond lengths, bond angles, and dihedral angles that are often in excellent agreement with experimental data from X-ray crystallography. researchgate.net

For di(pyridin-2-yl)methanediol metal complexes, DFT can predict the coordination geometry, such as the distorted octahedral environment around a Cu(II) center, and explain features like Jahn-Teller distortion. researchgate.netresearchgate.net These geometric predictions are fundamental to understanding the molecule's properties.

Table 2: Predicted Geometrical Parameters for a Model Metal Complex of di(pyridin-2-yl)methanediol This table presents typical bond lengths that can be obtained from DFT geometry optimization and compared with experimental X-ray diffraction data.

| Parameter | DFT Calculated Value (Å) | Experimental XRD Value (Å) |

|---|---|---|

| Cu-N (equatorial) | 2.01 - 2.05 | ~2.02 researchgate.net |

| Cu-O (axial) | 2.35 - 2.45 | ~2.39 researchgate.net |

| C-O (gem-diol) | 1.39 - 1.42 | N/A |

| C-C (pyridyl) | 1.38 - 1.40 | N/A |

Molecular Modeling of Ligand-Metal and Intermolecular Interactions

Molecular modeling provides critical insights into the nature of ligand-metal and intermolecular interactions that govern the structure and function of this compound derivatives. These models can detail the coordination environment of metal ions and the non-covalent forces that dictate crystal packing and supramolecular assembly. rsc.orgresearchgate.net

In metal complexes, this compound and its analogues act as chelating ligands. For example, di(pyridin-2-yl)methanediol can function as a tridentate N,O,N'-donor, binding to a metal center through the nitrogen atoms of the two pyridine (B92270) rings and one of the gem-diol oxygen atoms. researchgate.net Computational models can confirm these coordination modes and analyze the strength of the metal-ligand bonds. nih.gov The study of binuclear copper(II) complexes revealed that the deprotonated gem-diol oxygen atoms of phenyl(pyridin-2-yl)methanediol can act as a bridge between two metal centers. rsc.orgscirp.org The calculated distance between the two copper centers in these models shows good agreement with experimental X-ray data. rsc.org

Beyond the primary coordination sphere, molecular modeling elucidates weaker intermolecular interactions. These include:

Hydrogen Bonding: The hydroxyl groups of the methanediol (B1200039) moiety are potent hydrogen bond donors, forming extensive networks with acceptors like counter-ions (e.g., nitrate) or solvent molecules (e.g., water). researchgate.net These interactions are crucial for the stability of the crystal lattice.

Van der Waals Forces: These non-specific interactions also play a significant role in the close packing of molecules in the solid state. cambridgemedchemconsulting.com

Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be applied to the calculated electron density to characterize these weak interactions, distinguishing between hydrogen bonds, van der Waals forces, and steric repulsion. rsc.org

Catalytic Applications of Pyridin 2 Ylmethanediol Based Systems

Electrocatalytic Water Oxidation

The oxidation of water is a critical half-reaction in processes like water splitting for hydrogen fuel production. unimore.it Molecular catalysts, particularly those using earth-abundant first-row transition metals, are of great interest for this transformation. unimore.itnih.gov Complexes involving Pyridin-2-ylmethanediol have been investigated as effective catalysts for this reaction.

Researchers have synthesized and studied biologically inspired tetranuclear nickel(II) complexes utilizing the anionic form of di(pyridin-2-yl)methanediol as a key ligand. nih.gov Two such water-soluble complexes, [NiII4(L-H)4(CH3COO)3]·Cl (Complex 1) and [NiII4(L-H)4(CH3COO)4]·2CH3OH (Complex 2), where L represents di(pyridin-2-yl)methanediol, have demonstrated the ability to efficiently electrocatalyze water oxidation under alkaline conditions. nih.govmdpi.comresearchgate.net

These nickel-methanediol catalysts operate at relatively low overpotentials and exhibit high stability. nih.govresearchgate.net At a pH of 12.32, Complex 1 shows a turnover frequency (TOF) of approximately 139 s⁻¹, while Complex 2 has a TOF of about 69 s⁻¹. nih.govresearchgate.net The overpotentials (η) required are in the range of 420–790 mV for Complex 1 and 390–780 mV for Complex 2 across a pH range of 7.67–12.32. nih.gov Stability is a key feature of these catalysts; for instance, the electrolytic current density of one related trinuclear nickel catalyst remains stable during electrolysis for 2700 seconds, indicating great durability. mdpi.com Furthermore, examination of the electrode surface after electrocatalysis shows no formation of metallic oxides, confirming that the catalysis is homogeneous and the molecular structure of the catalyst is maintained. mdpi.comrsc.org

| Catalyst | Turnover Frequency (TOF) (s⁻¹) | Overpotential (η) Range (mV) |

|---|---|---|

| Complex 1: [Ni4(L-H)4(CH3COO)3]Cl | ~139 | 420-790 |

| Complex 2: [Ni4(L-H)4(CH3COO)4] | ~69 | 390-780 |

The geometry of the metallic core in multinuclear complexes plays a crucial role in their catalytic activity. This is evident in the comparison between Complex 1 and Complex 2, which share the same peripheral ligation from di(pyridin-2-yl)methanediol and acetate (B1210297) ligands but differ in their core structures. nih.govresearchgate.net

Complex 1 features a distorted cubane-like [Ni₄(µ₃-O)₄] core, which is biomimetic of the oxygen-evolving complex in photosystem II. nih.govresearchgate.net In contrast, Complex 2 possesses an extended butterfly-like [Ni₄(µ₃-O)₂] core. nih.govresearchgate.net Comparative studies reveal that the biomimetic cubane (B1203433) topology of Complex 1 enhances its catalytic performance in the oxygen evolution reaction (OER) compared to the butterfly structure of Complex 2. nih.govresearchgate.net The superior activity of the cubane geometry is attributed to its ability to facilitate more efficient charge delocalization and electron transfer, which are critical steps in the catalytic cycle of water oxidation. nih.govresearchgate.net This structural difference directly accounts for the higher TOF observed for Complex 1. researchgate.net

Electrocatalytic Carbon Dioxide Reduction

The electrocatalytic reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a key strategy for mitigating greenhouse gas emissions and storing renewable energy. nih.govrsc.org While many molecular catalysts focus on a single transformation, bifunctional catalysts that can perform both water oxidation and CO₂ reduction are highly desirable for creating integrated artificial photosynthetic systems. mdpi.comresearchgate.net

Nickel complexes, including those with ligands derived from or related to this compound, have been shown to act as bifunctional electrocatalysts. mdpi.comresearchgate.net For example, a trinuclear nickel complex, [NiII₃(paoH)₆(PhPO₃)₂]·2ClO₄, can homogeneously catalyze both water oxidation at near-neutral pH and the reduction of CO₂ to carbon monoxide (CO) in a DMF solution. mdpi.comresearchgate.net This complex exhibits a TOF of 7.84 s⁻¹ for CO₂ reduction. mdpi.comresearchgate.net The catalytic process is a proton-coupled electron transfer (PCET), and the addition of a proton source can significantly enhance the reduction activity. mdpi.com Similarly, copper complexes utilizing a deprotonated methoxy-di-pyridin-2-yl-methanol ligand have been developed as homogeneous electrocatalysts for both water oxidation and CO₂ reduction. researchgate.netmdpi.com One such tetranuclear copper complex demonstrated a TOF of 8.9 s⁻¹ for the reduction of CO₂ to CO. mdpi.com These findings highlight the potential of designing this compound-based systems for the challenging task of CO₂ reduction. mdpi.com

Biomimetic Catalysis: Functional Models for Oxidoreductase Enzymes

Biomimetic chemistry seeks to replicate the function of natural enzymes with synthetic molecules, providing insights into biological mechanisms and leading to the development of novel catalysts. ijcce.ac.irnih.gov this compound and its derivatives have been used to create functional models of copper-containing oxidoreductase enzymes. rsc.org

Catechol oxidases are type-3 copper enzymes that catalyze the oxidation of catechols to their corresponding quinones. nih.govmocedes.org Researchers have successfully created functional models of these enzymes using copper complexes. rsc.orgnih.gov In one study, two binuclear, alkoxo-bridged copper(II) complexes were synthesized through the metal-assisted hydrolysis of precursor ligands. rsc.org This process resulted in the in situ formation of phenyl(pyridin-2-yl)methanediol as a ligand (HL²), leading to the complexes Cu₂(L¹)₂(HL²)₂(H₂O)₂·2H₂O and Cu₂(L¹)₂(HL²)₂₂·H₂O, where L¹ is 2-benzoylpyridine (B47108). rsc.org

Both of these complexes were tested as catalysts for the aerobic oxidation of the model substrate 3,5-di-tert-butylcatechol (B55391) (3,5-dtbc) to 3,5-di-tert-butylquinone (3,5-dtbq). rsc.org Their ability to facilitate this transformation confirms that they act as functional models for catechol oxidase. rsc.org The study of such synthetic analogues provides valuable information on the structural requirements and reaction mechanisms of the native enzyme. nih.gov

Superoxide (B77818) dismutases (SODs) are antioxidant enzymes that protect organisms from oxidative stress by catalyzing the dismutation of the superoxide radical (O₂˙⁻) into molecular oxygen and hydrogen peroxide. mdpi.comnsf.gov There is significant interest in developing synthetic complexes that mimic this activity. rsc.orgrsc.org

The same binuclear copper(II) complexes containing the phenyl(pyridin-2-yl)methanediol ligand that exhibit catechol oxidase activity also catalyze the dismutation of superoxide at biological pH. rsc.org This demonstrates their bifunctional biomimetic capabilities. The study found that one of the complexes was more active in superoxide dismutation than the other, suggesting that subtle structural differences can tune the catalytic performance. rsc.org The development of such SOD mimics is crucial, and the flexibility of the ligand framework is often a key factor in achieving high catalytic rates, sometimes even more so than the redox potential of the metal center. mdpi.comrsc.org

| Complex Type | Enzyme Mimicked | Substrate / Reaction | Finding |

|---|---|---|---|

| Binuclear Cu(II) with Phenyl(pyridin-2-yl)methanediol | Catechol Oxidase | Oxidation of 3,5-di-tert-butylcatechol | Considered functional models of the enzyme. rsc.org |

| Superoxide Dismutase (SOD) | Dismutation of superoxide radical | Catalyzes the reaction at biological pH. rsc.org |

Advanced Analytical and Characterization Methodologies in Pyridin 2 Ylmethanediol Research

Comprehensive Nuclear Magnetic Resonance Spectroscopy (e.g., 1D and 2D NMR Sequences: DEPT-135, HSQC, HMBC, COZY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Pyridin-2-ylmethanediol in solution. The compound exists in equilibrium with its aldehyde form, pyridine-2-carbaldehyde, and the solvent can influence the position of this equilibrium. In aqueous media such as D₂O, the hydrate (B1144303) form (diol) is expected to be significantly present. acs.org A full suite of 1D and 2D NMR experiments is necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the molecular structure.

1D NMR (¹H and ¹³C):

¹H NMR: The proton spectrum of the pyridine (B92270) ring typically shows four distinct aromatic signals. For this compound, a characteristic signal for the methine proton [CH(OH)₂] would appear, shifted from the aldehyde proton (~10 ppm) of pyridine-2-carbaldehyde. chemicalbook.com The two hydroxyl protons would also be present, though their signal may be broad and its position variable depending on concentration, temperature, and solvent.

¹³C NMR: The carbon spectrum would show five signals for the pyridine ring carbons and one for the methanediol (B1200039) carbon [C(OH)₂]. The chemical shift of this carbon would be indicative of a hydrated aldehyde, typically appearing in the 90-100 ppm range, which is significantly different from the carbonyl carbon of the aldehyde form (~193 ppm).

2D NMR Sequences: To resolve ambiguities from 1D spectra, a series of 2D NMR experiments are employed. researchgate.netemerypharma.com

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates carbon signals based on the number of attached protons. uvic.ca For this compound, it would show positive signals for all CH groups (the four on the pyridine ring and the one of the diol) and would show no signals for quaternary carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. emerypharma.com It is essential for assigning which proton is attached to which carbon, confirming the C-H framework of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). researchgate.net For the pyridine ring, it would reveal the connectivity between adjacent aromatic protons (e.g., H3-H4, H4-H5, H5-H6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and conformation.

| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations | Key COSY Correlations |

|---|---|---|---|---|

| C2 | - | ~150-155 | - | - |

| C3 | ~7.8-8.0 | ~120-125 | C2, C4, C5 | H4 |

| C4 | ~7.4-7.6 | ~135-140 | C2, C3, C5, C6 | H3, H5 |

| C5 | ~7.2-7.4 | ~125-130 | C3, C4, C6 | H4, H6 |

| C6 | ~8.5-8.7 | ~148-152 | C2, C4, C5 | H5 |

| CH(OH)₂ | ~5.5-6.0 | ~90-95 | C2, C6 | OH |

Microanalysis for Elemental Composition Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of this compound. This destructive technique involves the complete combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the elemental composition.

The experimental results are then compared against the theoretical percentages calculated from the molecular formula (C₆H₇NO₂). A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the sample's purity and confirms its empirical formula. sci-hub.box

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 57.60% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 5.64% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 11.20% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 25.58% |

| Total | - | 16 | 125.127 | 100.00% |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Characteristics

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA provides critical information about its thermal stability, decomposition pathway, and the presence of any solvated molecules.

When a sample of this compound is heated, the TGA instrument records the mass loss at different temperatures. A typical TGA curve for this compound would be expected to show:

An initial mass loss step corresponding to the loss of two water molecules, reverting the diol back to pyridine-2-carbaldehyde.

Subsequent mass loss at higher temperatures corresponding to the decomposition and volatilization of the remaining organic pyridine-2-carbaldehyde molecule. stobec.com

The onset temperature of decomposition is a key indicator of the compound's thermal stability. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study combustion. The residues remaining at the end of the experiment can also be analyzed to provide further insight into the decomposition mechanism.

Dynamic Light Scattering (DLS) for Solution-Phase Studies of Aggregation and Size

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a solution. researchgate.net While this compound is a small molecule, DLS is highly valuable for studying its potential to form aggregates, micelles, or act as a ligand in the formation of larger supramolecular structures or nanoparticles in solution. sci-hub.box

The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving faster than larger ones. Analysis of these fluctuations yields the diffusion coefficient, which can then be used to calculate the hydrodynamic radius of the particles via the Stokes-Einstein equation. DLS can therefore be used to monitor changes in particle size as a function of concentration, pH, or temperature, providing insights into the aggregation behavior of this compound in solution.

In-situ UV-Vis Spectroelectrochemistry for Mechanistic Probing

In-situ UV-Vis spectroelectrochemistry is a powerful hyphenated technique that combines electrochemistry with UV-Visible spectroscopy to study the electronic properties of molecules as they undergo redox reactions. rsc.orgsciencegears.com.au This method allows for the real-time monitoring of changes in the absorption spectrum of this compound while the electrical potential at an electrode is varied. mdpi.com

This technique is particularly useful for:

Identifying transient species: It can detect short-lived intermediates formed during electrochemical reactions.

Determining reaction mechanisms: By correlating spectral changes with applied potentials, one can elucidate the steps involved in an electron transfer process. rsc.org

Calculating kinetic parameters: The rate of change in absorbance can be used to determine the kinetics of the redox reactions.

For this compound, this method could be used to study its oxidation or reduction, tracking the formation of radical ions or other products by observing the appearance or disappearance of characteristic absorption bands in the UV-Vis spectrum. nih.govchemrxiv.org

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a primary technique for the characterization of crystalline solid materials. rsc.org It is used to identify the crystal phase of a bulk sample of this compound and to assess its purity. The technique involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the angles and intensities of the diffracted beams.

The resulting diffraction pattern is a fingerprint of the material's crystal lattice. Key information obtained from PXRD includes:

Phase Identification: The diffraction pattern can be compared to databases to identify the crystalline form.

Crystallinity: The sharpness of the diffraction peaks indicates the degree of crystallinity, with broader peaks suggesting smaller crystallite size or amorphous content.

Unit Cell Parameters: The positions of the diffraction peaks can be used to determine the dimensions of the unit cell of the crystal lattice. researchgate.net

PXRD is essential for quality control in the synthesis of this compound, ensuring consistency between different batches and confirming the absence of crystalline impurities. rsc.org

Structure Property Relationships and Analogue Design Within Pyridin 2 Ylmethanediol Series

Investigation of Structural Modifications on Chemical Behavior and Coordination Properties

The chemical behavior of pyridin-2-ylmethanediol is intrinsically linked to its role as a ligand in coordination chemistry. The geminal diol, often formed in situ from the hydrolysis of a corresponding ketone or Schiff base, readily engages with metal ions. scirp.orgresearchgate.net The presence of both the pyridine (B92270) nitrogen and the diol's oxygen atoms allows for versatile bidentate coordination.

Structural modifications, such as the introduction of a phenyl group to form phenyl(pyridin-2-yl)methanediol, significantly impact its coordination properties. This substituted analogue is often derived from the hydrolysis of a Schiff base precursor in the presence of metal salts. scirp.orgresearchgate.netscirp.org Studies have shown that phenyl(pyridin-2-yl)methanediol can form stable binuclear complexes with various transition metals. scirp.orgresearchgate.netscirp.org For instance, reactions involving specific Schiff bases with salts of copper(II), cobalt(II), and vanadium(IV) resulted in the formation of binuclear complexes where phenyl(pyridin-2-yl)methanediol acts as a bridging ligand. scirp.orgscirp.org Spectroscopic and analytical data have revealed that these complexes can adopt different geometries, such as square pyramidal for Co(II) and Cu(II) and square planar for V(IV) complexes. scirp.orgscirp.orgscirp.org

Similarly, the hydrolysis of di(pyridin-2-yl)methanone in the presence of Cu(II) ions leads to the in situ formation of di(pyridin-2-yl)methanediol, which then coordinates to the metal center. researchgate.net This demonstrates that the ketone-diol equilibrium can be manipulated through coordination with a metal ion. The resulting complexes, such as CuII(Py2C(OH)22·H2O, showcase the diol as a dicationic ligand. researchgate.net The nature of the substituents on the methanediol (B1200039) carbon atom, therefore, plays a crucial role in the stability, geometry, and nuclearity of the resulting metal complexes.

Table 1: Selected Metal Complexes of this compound Derivatives

| Derivative | Metal Ion(s) | Resulting Complex Geometry/Type | Reference(s) |

|---|---|---|---|

| Phenyl(pyridin-2-yl)methanediol | Co(II), Cu(II) | Binuclear, Square Pyramidal | scirp.org, scirp.org, scirp.org |

| Phenyl(pyridin-2-yl)methanediol | V(IV) | Binuclear, Square Planar | scirp.org, scirp.org, scirp.org |

Studies on Positional Isomers and Related Structural Variants (e.g., Pyridin-3-ylmethanediol)

The position of the methanediol group on the pyridine ring profoundly affects the compound's properties, a concept known as positional isomerism. docbrown.inforesearchgate.net While this compound features the functional group adjacent to the ring's nitrogen atom, its isomers, pyridin-3-ylmethanediol (B13809916) and pyridin-4-ylmethanediol (B105012), have the group at different positions. This variation in substitution pattern alters the electronic properties and steric environment of the molecule, which in turn influences its chemical reactivity and coordination behavior. docbrown.infowikipedia.org

Pyridin-3-ylmethanediol, for example, presents a different spatial arrangement of its donor atoms (the pyridine nitrogen and the diol oxygens) compared to the 2-pyridyl isomer. nih.gov This altered geometry impacts its ability to chelate metal ions, as the bite angle and the stability of the resulting chelate ring would differ significantly. While the 2-isomer can readily form a stable five-membered chelate ring with a metal ion, the 3-isomer is less likely to do so and may act as a monodentate or bridging ligand instead.

The physical properties of these isomers also show variations. While detailed comparative studies on the coordination chemistry of all three positional isomers are not extensively documented in the provided search results, the fundamental principles of isomerism suggest that their reactivity and complex-forming abilities will differ. docbrown.inforesearchgate.net

Table 2: Properties of Pyridin-ylmethanediol Positional Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Position of -CH(OH)₂ | Reference(s) |

|---|---|---|---|---|

| This compound | C₆H₇NO₂ | 125.13 | 2 | researchgate.net |

| Pyridin-3-ylmethanediol | C₆H₇NO₂ | 125.13 | 3 | nih.gov |

Exploration of Heteroatom-Containing Analogues (e.g., Pyridylmethanethiols)

Replacing one or both oxygen atoms of the methanediol group with other heteroatoms, such as sulfur, leads to the formation of analogues like pyridylmethanethiols. This substitution has a profound effect on the ligand's properties, particularly its coordination chemistry. Sulfur, being a softer donor atom than oxygen, exhibits a different affinity for metal ions, generally preferring softer metals.

Pyridin-2-ylmethanethiol (also known as 2-picolylthiol) is a well-studied analogue that functions as a chelating ligand. acs.orgnih.gov The replacement of an alcohol group with a thiol group creates a ligand with distinct electronic and steric properties. google.comgoogle.com For instance, 2-pyridylmethanethiol has been used in the synthesis of rhodium(III) complexes, where it acts as a chelating ligand, preventing the formation of certain species that might otherwise be unstable. acs.org

The positional isomer, 3-pyridinemethanethiol, is also known, and its different geometry would again influence its coordination modes. nih.gov The change from an oxygen to a sulfur donor atom alters the ligand field strength and the stability of the resulting metal complexes, allowing for the design of catalysts and materials with specific properties. google.com

Table 3: Comparison of this compound and its Thiol Analogue

| Compound | Molecular Formula | Key Functional Group | Donor Atoms | Reference(s) |

|---|---|---|---|---|

| This compound | C₆H₇NO₂ | Geminal Diol | N, O | researchgate.net |

Future Directions and Emerging Research Avenues for Pyridin 2 Ylmethanediol Chemistry

Innovations in Synthetic Strategies and Green Chemistry Approaches

The synthesis of pyridin-2-ylmethanediol and its derivatives is evolving, with a strong emphasis on sustainable and efficient methodologies that align with the principles of green chemistry. rsc.orgnih.gov Future research is directed towards minimizing waste, reducing energy consumption, and utilizing environmentally benign solvents and catalysts. researchgate.netmdpi.com

A significant area of innovation lies in the in situ formation of this compound. The compound can be generated through the hydrolysis of Schiff base precursors, such as 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine, directly within a reaction mixture containing metal salts. scirp.orgresearchgate.netscirp.org This method circumvents the need to isolate the often-unstable diol, representing an efficient one-pot strategy. Similarly, the incidental hydrolysis of di(pyridin-2-yl)methanone during its coordination with metal centers, like copper(II), has been shown to yield complexes of the diol in significant amounts. researchgate.net

Future strategies will likely focus on refining these in situ methods and exploring new catalytic systems for the direct hydration of pyridine-2-carbaldehyde. researchgate.net Research into heterogeneous catalysts, which offer advantages in terms of separation and reusability, is a promising avenue. rsc.orgbeilstein-journals.org The development of protocols using water as a solvent, microwave irradiation to shorten reaction times, or biocatalysts like hydrolases could lead to more sustainable and economically viable synthetic routes for this compound and related functional molecules. mdpi.comrsc.org

Table 1: Green Chemistry Approaches in Pyridine (B92270) Derivative Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Potential Benefit for this compound |

|---|---|---|

| Catalysis | Use of reusable heterogeneous catalysts (e.g., metal-on-support) or biocatalysts. rsc.orgmdpi.com | Increased efficiency, reduced waste, and easier product purification. |

| Atom Economy | One-pot, multi-component reactions that incorporate most atoms from reactants into the final product. rsc.org | High efficiency and minimal by-product formation. |

| Safer Solvents | Employing water or aqueous ethanol (B145695) mixtures as the reaction medium. researchgate.netrsc.org | Reduced environmental impact and improved safety profile. |

| Energy Efficiency | Use of microwave irradiation to accelerate reactions and reduce energy consumption. nih.govresearchgate.net | Faster synthesis times and lower energy costs. |

Development of Advanced Catalytic Platforms with Tailored Performance

This compound and its analogues serve as versatile ligands in coordination chemistry, enabling the development of advanced catalytic platforms with customized functionalities. The combination of the N-donor pyridine ring and O-donor hydroxyl groups allows for the stabilization of various metal centers, leading to catalysts with unique geometric and electronic properties.

A prominent emerging application is in the field of water oxidation catalysis, a critical process for renewable energy technologies. researchgate.netresearchgate.net Biologically inspired tetranuclear nickel(II) complexes, where di(pyridin-2-yl)methanediol acts as a bridging ligand, have been synthesized and investigated for their ability to electrocatalyze water oxidation. researchgate.net These water-soluble complexes demonstrate high stability and efficiency under alkaline conditions, with their catalytic performance being influenced by the specific geometry of the metal-oxo core. researchgate.netresearchgate.net For instance, a distorted cubane-like [Ni₄(µ₃-O)₄] core was found to promote oxygen evolution reaction (OER) catalysis more effectively than an extended butterfly-like [Ni₄(µ₃-O)₂] core, likely by facilitating more efficient charge delocalization and electron transfer. researchgate.net

Future research will focus on expanding the library of metal complexes using this compound and its derivatives as ligands. By systematically modifying the ligand structure or changing the coordinated metal ion (e.g., copper, cobalt, manganese), it is possible to fine-tune the catalyst's redox potential, stability, and substrate selectivity. mdpi.com These tailored catalysts hold promise for a wide range of organic transformations beyond water oxidation, including hydrosilylation reactions, C-C bond formations, and asymmetric catalysis. nih.govmdpi.com

Table 2: Research Findings on this compound-Based Catalysts

| Catalyst System | Metal Core | Application | Key Finding |

|---|---|---|---|

| [Ni₄(L-H)₄(CH₃COO)₃]·Cl | Nickel(II) | Electrocatalytic Water Oxidation | A cubane-like [Ni₄(µ₃-O)₄] core enhances catalytic activity for the oxygen evolution reaction. researchgate.net |

| Cu₂(L₂)₂(L₃)₂₂H₂O∙CH₃CH₂O | Copper(II) | Precursor for binuclear complexes | Formed from the in situ hydrolysis of a Schiff base, demonstrating a pathway to new complex formation. scirp.orgscirp.org |

| CuII(Py₂C(OH)₂)₂₂⋅H₂O | Copper(II) | Coordination Chemistry | Formed via in situ hydrolysis of di(pyridin-2-yl)methanone, showcasing the ligand's formation under reaction conditions. researchgate.net |

L = di(pyridin-2-yl)methanediol; L₂ = 2-benzoylpyridine (B47108); L₃ = phenyl(pyridin-2-yl)methanediol

Expansion into Novel Materials Science Applications through Crystal Engineering

Crystal engineering, the rational design of crystalline solids, offers a powerful approach to developing new materials with desired properties. researchgate.netosti.govtudelft.nl this compound is an excellent candidate for crystal engineering due to its capacity for forming robust hydrogen-bonding networks and coordinating with metal ions.

The crystal structure of 2-(dihydroxymethyl)pyridinium chloride, the protonated form of the compound, reveals extensive intermolecular O—H···Cl and N—H···Cl hydrogen bonds that link adjacent molecules into a stable network. iucr.org This inherent ability to form predictable supramolecular synthons is a key prerequisite for designing complex, functional architectures.

A significant future direction is the use of this compound as a building block for metal-organic frameworks (MOFs). researchgate.netnih.gov MOFs are porous, crystalline materials constructed from metal nodes and organic linkers, with applications in gas storage, separation, and catalysis. osti.gov The diol's structure provides well-defined coordination sites (the pyridine nitrogen and hydroxyl oxygens) to connect with metal ions, potentially forming novel MOF topologies. The functional hydroxyl groups within the pores of such a MOF could serve as active sites for catalysis or selective guest binding. The ability to assemble these frameworks using DNA-modified nanoparticles further expands the possibilities for creating complex, functional superlattices. nih.gov

The in situ generation of the diol ligand during complex formation can also be viewed as a form of crystal engineering, where the final crystalline architecture is templated by the metal ion and reaction conditions. researchgate.net By controlling these parameters, researchers can guide the self-assembly process to create new crystalline materials with unique structural and functional properties.

Enhanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry provides indispensable tools for understanding and predicting the behavior of molecules, accelerating the rational design of new compounds and materials. For this compound, computational modeling is poised to play a crucial role in exploring its chemical space and guiding experimental efforts.

Density Functional Theory (DFT) and other quantum chemical methods can be used to investigate the structure, stability, and electronic properties of this compound and its metal complexes. scirp.org Such calculations are valuable for predicting molecular geometries, vibrational frequencies (for comparison with IR spectra), and reaction energetics. For example, computational studies can elucidate the mechanistic pathways of its formation via hydrolysis or its role in catalytic cycles.

In the context of catalysis, modeling can predict the redox potentials of different metal complexes and provide insight into the mechanism of reactions like water oxidation. researchgate.net By understanding the electronic structure of the catalytic active site, researchers can rationally design ligands based on the this compound scaffold to enhance performance. For materials science applications, computational screening can predict the most stable crystal packing arrangements or the potential topologies of MOFs formed with different metal ions, guiding synthetic efforts toward the most promising targets. This synergy between computational prediction and experimental validation is essential for accelerating the discovery and optimization of new functional systems based on this compound.

Q & A

Basic: What synthetic routes are recommended for Pyridin-2-ylmethanediol, and how can purity be validated?

This compound can be synthesized via reduction of pyridine-2-carbaldehyde using sodium borohydride followed by hydrolysis. Key steps include:

- Reagent selection : Use freshly distilled pyridine-2-carbaldehyde to avoid oxidation byproducts .

- Reduction : Perform the reaction under inert gas (e.g., N₂) to prevent side reactions with atmospheric moisture .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the diol.

- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and compare retention times with standards. Structural confirmation requires -NMR (e.g., δ 4.2 ppm for -CH₂OH protons) and FT-IR (O-H stretch at ~3300 cm⁻¹) .

Basic: How should researchers characterize the stereochemical configuration of this compound?

- X-ray crystallography : Use SHELX-97 for structure refinement. Key parameters include R-factor (<5%) and thermal displacement ellipsoids for hydroxyl groups .

- Optical rotation : Measure using a polarimeter (e.g., ±10° rotation in ethanol at 20°C) to confirm enantiopurity if chiral centers are present.

- Computational modeling : Compare experimental -NMR coupling constants (e.g., ) with DFT-calculated values (B3LYP/6-311++G**) .

Basic: What are critical stability considerations for this compound in aqueous solutions?

- pH sensitivity : Stabilize solutions at pH 5–6 (acetate buffer) to prevent dehydration to pyridine-2-carbaldehyde.

- Temperature : Store at 4°C for short-term use; lyophilize for long-term storage to avoid hydrolysis .

- Light exposure : Use amber vials to prevent photodegradation, confirmed via UV-Vis monitoring (λ = 270 nm, absorbance increase >10% indicates degradation) .

Advanced: How can contradictory crystallographic data for this compound derivatives be resolved?

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with R₁ (>0.3 suggests twinning) .

- Disorder modeling : Apply PART/SUMP restraints for hydroxyl groups with anisotropic displacement parameters.

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Advanced: What computational strategies predict this compound’s reactivity in nucleophilic substitutions?

- DFT calculations : Use Gaussian16 to map transition states (TS) for SN² reactions. Key metrics:

- Activation energy (ΔG‡ < 25 kcal/mol suggests feasibility).

- NBO analysis to quantify charge transfer (e.g., >0.5 e⁻ on pyridinium intermediates) .

- MD simulations : Simulate solvation effects (water/ethanol) using AMBER22 to assess steric hindrance from hydroxyl groups .

Advanced: How to design enzyme inhibition assays using this compound as a competitive inhibitor?

- Ligand preparation : Derivatize the diol to a phosphonate analog (e.g., using POCl₃) for improved binding to metalloenzymes .

- Assay conditions :

- Kinetic analysis : Use Lineweaver-Burk plots to determine (e.g., <10 µM for carbonic anhydrase II) .

- Control experiments : Include EDTA to rule out metal chelation artifacts.

- Crystallographic validation : Co-crystallize with target enzymes (e.g., 2.0 Å resolution) to confirm binding modes .

Advanced: What strategies mitigate synthetic byproducts in this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.